molecular formula C8H10FNO4 B12570086 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 260353-65-9

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Katalognummer: B12570086
CAS-Nummer: 260353-65-9
Molekulargewicht: 203.17 g/mol
InChI-Schlüssel: GLDRBCJXSGSXEU-JKBXLQNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-fluoro-bicyclo[310]hexane-2,6-dicarboxylic acid is a bicyclic compound with a unique structure that includes both amino and fluoro functional groups

Vorbereitungsmethoden

The synthesis of 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and fluoro positions, using reagents like sodium azide or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of polymers and other advanced materials due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics.

Eigenschaften

CAS-Nummer

260353-65-9

Molekularformel

C8H10FNO4

Molekulargewicht

203.17 g/mol

IUPAC-Name

(1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m1/s1

InChI-Schlüssel

GLDRBCJXSGSXEU-JKBXLQNXSA-N

Isomerische SMILES

C1C[C@]([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N

Kanonische SMILES

C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.